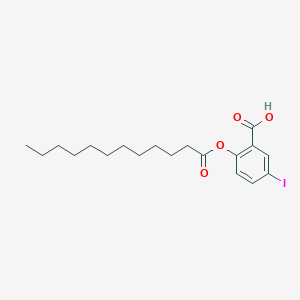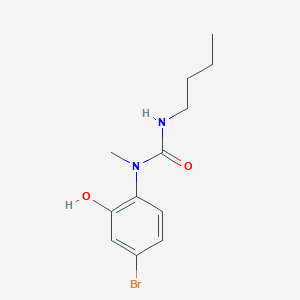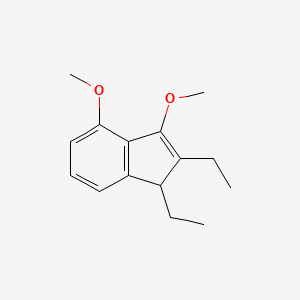
1,2-Diethyl-3,4-dimethoxy-1H-indene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Diethyl-3,4-dimethoxy-1H-indene is an organic compound belonging to the indene family Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diethyl-3,4-dimethoxy-1H-indene typically involves the alkylation of 3,4-dimethoxy-1H-indene with ethyl halides under basic conditions. The reaction can be carried out using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction conditions usually require heating to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. The final product is typically purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
1,2-Diethyl-3,4-dimethoxy-1H-indene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or alkaline medium, CrO₃ in acetic acid.
Reduction: H₂ gas with Pd/C catalyst, sodium borohydride (NaBH₄) in ethanol.
Substitution: Halogens in the presence of a Lewis acid catalyst (FeCl₃), nitrating agents in sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated double bonds.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
1,2-Diethyl-3,4-dimethoxy-1H-indene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 1,2-Diethyl-3,4-dimethoxy-1H-indene depends on its interaction with molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The presence of methoxy groups may enhance its binding affinity to certain targets, while the ethyl groups can influence its lipophilicity and membrane permeability.
類似化合物との比較
Similar Compounds
1,2-Diethyl-3,4-dimethoxybenzene: Similar structure but lacks the indene ring, leading to different chemical and physical properties.
1,2-Diethyl-3,4-dimethoxy-1H-naphthalene: Contains an additional benzene ring, resulting in different reactivity and applications.
1,2-Diethyl-3,4-dimethoxy-1H-indan: Similar structure but with a saturated cyclopentane ring, affecting its chemical behavior.
Uniqueness
1,2-Diethyl-3,4-dimethoxy-1H-indene is unique due to its specific substitution pattern and the presence of both ethyl and methoxy groups
特性
CAS番号 |
114649-31-9 |
|---|---|
分子式 |
C15H20O2 |
分子量 |
232.32 g/mol |
IUPAC名 |
1,2-diethyl-3,4-dimethoxy-1H-indene |
InChI |
InChI=1S/C15H20O2/c1-5-10-11(6-2)15(17-4)14-12(10)8-7-9-13(14)16-3/h7-10H,5-6H2,1-4H3 |
InChIキー |
QGPXFCJPRKXUIF-UHFFFAOYSA-N |
正規SMILES |
CCC1C2=C(C(=CC=C2)OC)C(=C1CC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


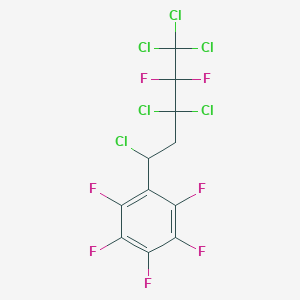

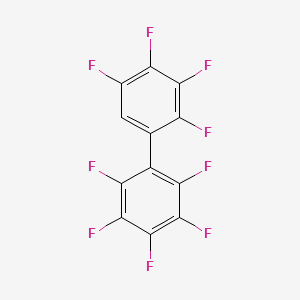

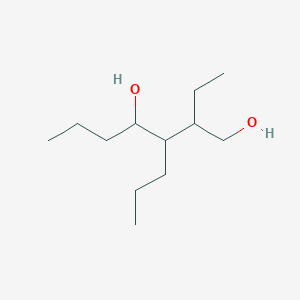
![2-Propenoic acid, 1-[2-(ethenyloxy)ethoxy]ethyl ester](/img/structure/B14307361.png)

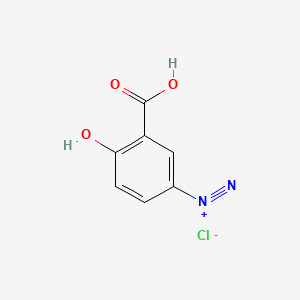
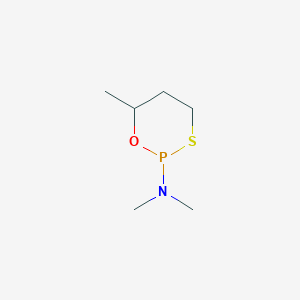
![5-[(Methoxymethyl)sulfanyl]-2,4-dimethylbenzene-1-thiol](/img/structure/B14307375.png)

